molecular formula C22H23N5O2 B2538858 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 727391-40-4

7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2538858
CAS No.: 727391-40-4
M. Wt: 389.459
InChI Key: VGJMUOJJCABGCH-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play significant roles in various biological processes, including immune response regulation (RORγt), oxygen sensing in cells (PHD-1), and signal transduction in immune cells (JAK1 and JAK2) .

Mode of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidines have been reported to inhibit enzymes like camp phosphodiesterase (pde) in the cardiovascular system . Inhibition of these enzymes can lead to increased levels of cAMP, which can have various downstream effects, such as vasodilation .

Biochemical Pathways

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been associated with a variety of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The search results suggest that uptake, translocation, and metabolism play key roles in modulating the activity of similar [1,2,4]triazolo[1,5-a]pyrimidines . These factors can significantly impact the bioavailability of the compound.

Result of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidines have shown significant anti-seizure effects , suggesting that this compound may also have potential neurological applications.

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

Properties

IUPAC Name

7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-29-17-11-9-16(10-12-17)20-19(15(3)25-22-23-13-24-27(20)22)21(28)26-18-8-6-5-7-14(18)2/h5-13,20H,4H2,1-3H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJMUOJJCABGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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